P2Y12 Receptor Antagonist Potency: A 130 nM IC50 Benchmark for SAR
The compound demonstrates moderate antagonist activity at the P2Y12 receptor with an IC50 of 130 nM in a [35S]GTPγS binding assay [1]. This value serves as a quantitative benchmark for structure-activity relationship (SAR) studies, differentiating it from closely related regioisomers like the (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropanamine scaffold (which is a key fragment in Ticagrelor and exhibits significantly higher potency) [2].
| Evidence Dimension | P2Y12 Receptor Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | Ticagrelor (the final drug) is a potent P2Y12 antagonist; its cyclopropane fragment is the comparator. |
| Quantified Difference | The compound shows measurable but moderate affinity, providing a clear baseline for SAR optimization. |
| Conditions | Antagonist activity at P2Y12 receptor (unknown origin) expressed in CHO cell membrane by [35S]GTPgammaS binding assay. |
Why This Matters
This data point confirms the compound's engagement with the P2Y12 target and provides a measurable benchmark for evaluating new analogs in drug discovery programs.
- [1] BindingDB. BDBM50439269 (CHEMBL2419498). IC50: 130 nM for P2Y12 receptor antagonist activity. View Source
- [2] SynZeal. Ticagrelor Related Compound 90: (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropanamine Mandelate. View Source
